molecular formula C16H11IN2O B14228762 2-Quinolinecarboxamide, N-(4-iodophenyl)- CAS No. 501699-01-0

2-Quinolinecarboxamide, N-(4-iodophenyl)-

Cat. No.: B14228762
CAS No.: 501699-01-0
M. Wt: 374.17 g/mol
InChI Key: ZRSTWMDGPAFRLC-UHFFFAOYSA-N
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Description

2-Quinolinecarboxamide, N-(4-iodophenyl)- is a chemical compound with the molecular formula C16H11IN2O It consists of a quinoline ring system with a carboxamide group at the 2-position and an N-(4-iodophenyl) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolinecarboxamide, N-(4-iodophenyl)- typically involves the reaction of 2-quinolinecarboxylic acid with 4-iodoaniline in the presence of coupling agents such as carbodiimides. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 2-Quinolinecarboxamide, N-(4-iodophenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Quinolinecarboxamide, N-(4-iodophenyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

    Substitution Products: Azides, nitriles, and other substituted derivatives.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Amines.

    Coupling Products: Biaryl derivatives.

Scientific Research Applications

2-Quinolinecarboxamide, N-(4-iodophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline moiety.

    Medicine: Explored for its potential as an anticancer agent and in the development of pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Quinolinecarboxamide, N-(4-iodophenyl)- depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring system can intercalate with DNA, potentially leading to anticancer effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Quinolinecarboxamide, N-(2-iodophenyl)-
  • 2-Quinolinecarboxamide, N-(4-bromophenyl)-
  • 2-Quinolinecarboxamide, N-(4-chlorophenyl)-

Uniqueness

2-Quinolinecarboxamide, N-(4-iodophenyl)- is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This feature can enhance the compound’s binding affinity and specificity in biological systems, making it a valuable tool in medicinal chemistry and drug development.

Properties

CAS No.

501699-01-0

Molecular Formula

C16H11IN2O

Molecular Weight

374.17 g/mol

IUPAC Name

N-(4-iodophenyl)quinoline-2-carboxamide

InChI

InChI=1S/C16H11IN2O/c17-12-6-8-13(9-7-12)18-16(20)15-10-5-11-3-1-2-4-14(11)19-15/h1-10H,(H,18,20)

InChI Key

ZRSTWMDGPAFRLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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